ZK824859
Overview
Description
ZK824859 is an orally available and selective inhibitor of urokinase plasminogen activator (uPA). It has shown significant potential in scientific research, particularly in the treatment of multiple sclerosis. The compound exhibits inhibitory activity with IC50 values of 79 nM, 1580 nM, and 1330 nM for human uPA, tissue plasminogen activator (tPA), and plasmin, respectively .
Scientific Research Applications
ZK824859 has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in various biochemical assays to study enzyme activity and inhibition.
Biology: Employed in cell culture studies to investigate its effects on cellular processes and pathways.
Medicine: Explored as a potential therapeutic agent for the treatment of multiple sclerosis and other diseases involving uPA activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting uPA and related pathways .
Mechanism of Action
Target of Action
The primary targets of ZK824859 are human uPA, tissue plasminogen activator (tPA), and plasmin . These targets play a crucial role in various biological processes, including fibrinolysis, inflammation, atherosclerotic plaque formation, matrix remodeling during wound healing, tumor invasion, angiogenesis, and metastasis .
Mode of Action
This compound interacts with its targets (uPA, tPA, and plasmin) by inhibiting their activity. The IC50 values for human uPA, tPA, and plasmin are 79 nM, 1580 nM, and 1330 nM, respectively . This means that this compound is most potent against uPA, followed by plasmin and tPA.
Biochemical Pathways
The urokinase plasminogen activator system (uPAS), which includes uPA, tPA, and plasmin, is central to a spectrum of biological processes . By inhibiting uPA, this compound affects these processes, potentially leading to reduced inflammation, slowed atherosclerotic plaque formation, altered matrix remodeling during wound healing, decreased tumor invasion, and inhibited angiogenesis .
Pharmacokinetics
This suggests that this compound can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted. The salt form of this compound, this compound hydrochloride, is noted for its enhanced water solubility and stability , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of uPA, tPA, and plasmin, key components of the uPAS . This inhibition can affect a range of biological processes, potentially leading to therapeutic effects in conditions such as multiple sclerosis .
Action Environment
For instance, the enhanced water solubility and stability of this compound hydrochloride suggest that it might be more effective or stable under certain conditions.
Preparation Methods
The synthesis of ZK824859 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The compound is synthesized through a customized process, which may involve the use of various reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield . Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes.
Chemical Reactions Analysis
ZK824859 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: this compound can be reduced using common reducing agents to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
ZK824859 is unique in its high selectivity and potency as a uPA inhibitor. Similar compounds include:
ZK824190 hydrochloride: Another selective uPA inhibitor with similar inhibitory activity.
Benzamidine hydrochloride hydrate: A known serine protease inhibitor with broader specificity.
PPACK dihydrochloride: A potent inhibitor of thrombin and other serine proteases.
Compared to these compounds, this compound offers higher selectivity for uPA, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O4/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26/h4-11,20H,3,12,26H2,1-2H3,(H,28,29)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNXUNVHFJANHX-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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